6-Trimethylstannanylisoquinoline
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Overview
Description
6-Trimethylstannanylisoquinoline (6-TMQ) is an organostannane compound derived from isoquinoline, which is a heterocyclic organic compound. 6-TMQ is a very versatile compound that has a wide range of applications in organic synthesis and scientific research. It is used as a reagent in organic synthesis and as a catalyst in several reactions. In addition, 6-TMQ has a number of biochemical and physiological effects, which makes it an interesting molecule for further research.
Scientific Research Applications
Antioxidant Applications
- The Antioxidant Ethoxyquin and Its Analogues : A review records research on ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline) and its analogues for protecting polyunsaturated fatty acids in fish meal from spontaneous combustion due to their high degree of unsaturation. One analogue, hydroquin (1,2-dihydro-2,2,4-trimethylquinoline), competed with ethoxyquin in efficacy and price for use in fish meal. Ethoxyquin and its dimer have been shown to be potent antioxidants in their own right, crucial for the protection of meal lipids against oxidation (A. J. de Koning, 2002).
Antimicrobial and Antitumor Activities
- Naturally Occurring Plant Isoquinoline N-Oxide Alkaloids : This review discusses novel natural isoquinoline alkaloids and their N-oxides isolated from different plant species, showing confirmed antimicrobial, antibacterial, antitumor, and other activities. The review also predicts additional SAR (structure-activity relationship) activities, pointing toward new possible applications of these compounds (V. Dembitsky et al., 2015).
Chemotherapy and Antiprotozoal Drugs
- Alternatives to Currently Used Antimalarial Drugs : This review discusses the search for a "magic bullet" against malaria, examining novel approaches and drug candidates, including 8-aminoquinoline derivatives, for combating the disease. Despite the emergence of promising drug candidates, the review suggests that more evidence is needed to effectively reduce the current malaria burden, highlighting the dynamic nature of malaria chemotherapy (A. Bhagavathula et al., 2016).
Antioxidant Capacity Assays
- The Chemistry Behind Antioxidant Capacity Assays : This review summarizes the principles of antioxidant capacity assays, classifying them into assays based on hydrogen atom transfer (HAT) and electron transfer (ET). It suggests using the total phenols assay by Folin-Ciocalteu reagent for quantifying an antioxidant's reducing capacity and the ORAC assay for peroxyl radical scavenging capacity, providing a framework for evaluating antioxidants' effects in various contexts (Dejian Huang et al., 2005).
Safety And Hazards
properties
IUPAC Name |
isoquinolin-6-yl(trimethyl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h2-7H;3*1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTGVSBVWWZIDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626870 |
Source
|
Record name | 6-(Trimethylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trimethylstannanylisoquinoline | |
CAS RN |
552331-36-9 |
Source
|
Record name | 6-(Trimethylstannyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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